molecular formula C9H13N3O2 B13188802 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine

1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine

Cat. No.: B13188802
M. Wt: 195.22 g/mol
InChI Key: RYCFEBKTXIVOSM-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a piperazine ring attached to a 5-methyl-1,2-oxazole-4-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-methyl-1,2-oxazole-4-carbonyl)piperazine typically involves the reaction of 5-methyl-1,2-oxazole-4-carboxylic acid with piperazine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-methyl-1,2-oxazole-4-carbonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

  • 1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidine
  • 1-(5-Methyl-1,2-oxazole-4-carbonyl)morpholine
  • 1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidine

Uniqueness: 1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine is unique due to its specific combination of the oxazole and piperazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)-piperazin-1-ylmethanone

InChI

InChI=1S/C9H13N3O2/c1-7-8(6-11-14-7)9(13)12-4-2-10-3-5-12/h6,10H,2-5H2,1H3

InChI Key

RYCFEBKTXIVOSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCNCC2

Origin of Product

United States

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